molecular formula C34H38N4O6 B12775922 Simmitecan free base CAS No. 951290-31-6

Simmitecan free base

Cat. No.: B12775922
CAS No.: 951290-31-6
M. Wt: 598.7 g/mol
InChI Key: XPVBLGRILRVSLF-UMSFTDKQSA-N
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Description

Simmitecan free base, also known as 9-allyl-10-hydroxy-camptothecin, is a derivative of camptothecin. It is a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication. This compound has shown significant anti-tumor activity and is being investigated for its potential in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of simmitecan free base involves multiple steps, starting from camptothecinThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Simmitecan free base undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, saturated hydrocarbons, and substituted camptothecin derivatives .

Scientific Research Applications

Simmitecan free base has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying topoisomerase I inhibitors.

    Biology: Investigated for its effects on DNA replication and cell cycle regulation.

    Medicine: Potential therapeutic agent for treating various cancers, including colorectal and gastric cancers.

    Industry: Used in the development of new anti-cancer drugs and formulations

Mechanism of Action

Simmitecan free base exerts its effects by inhibiting topoisomerase I, an enzyme that relaxes supercoiled DNA during replication. By stabilizing the topoisomerase I-DNA complex, this compound prevents the re-ligation of the DNA strand, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Simmitecan Free Base

This compound is unique due to its specific substitutions at the 9 and 10 positions, which enhance its lipophilicity and anti-tumor activity. Its inhibitory effect on topoisomerase I is stronger than that of irinotecan and topotecan, making it a promising candidate for further development in cancer therapy .

Properties

CAS No.

951290-31-6

Molecular Formula

C34H38N4O6

Molecular Weight

598.7 g/mol

IUPAC Name

[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-8-prop-2-enyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate

InChI

InChI=1S/C34H38N4O6/c1-3-8-23-24-17-21-19-38-28(18-26-25(31(38)39)20-43-32(40)34(26,42)4-2)30(21)35-27(24)9-10-29(23)44-33(41)37-15-11-22(12-16-37)36-13-6-5-7-14-36/h3,9-10,17-18,22,42H,1,4-8,11-16,19-20H2,2H3/t34-/m0/s1

InChI Key

XPVBLGRILRVSLF-UMSFTDKQSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CC=C)OC(=O)N6CCC(CC6)N7CCCCC7)N=C4C3=C2)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CC=C)OC(=O)N6CCC(CC6)N7CCCCC7)N=C4C3=C2)O

Origin of Product

United States

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